Basic green 4

説明

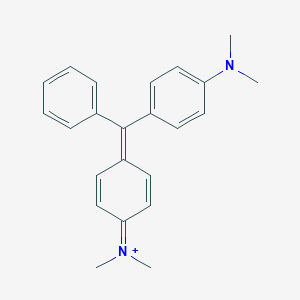

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N2.ClH/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17H,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZZZRQASAIRJF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2 |

Source

|

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) |

Source

|

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1025512 |

Source

|

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic green 4 appears as green crystals with metallic luster. Water solutions are blue-green. Used in dyeing silk, wool, biological staining, etc., Green metallic solid; [HSDB] |

Source

|

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite Green | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in alcohol, methanol, amyl alcohol, Sol 1 /part/ in 15 /parts/ of water and 1 /part/ in 15 /parts/ of alcohol., Very soluble in ethanol, In water, 4.0X10+4 mg/L at 25 °C |

Source

|

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.4X10-13 mm Hg at 25 °C /Estimated/ |

Source

|

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Green crystals with metallic luster | |

CAS No. |

569-64-2 |

Source

|

| Record name | C.I. BASIC GREEN 4 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16112 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Malachite green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite green | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MALACHITE GREEN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[α-[4-(dimethylamino)phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12058M7ORO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALACHITE GREEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1406 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Basic Green 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, scientifically known as Malachite Green, is a triarylmethane dye recognized for its intense green color.[1][2] Despite its name, it is not derived from the mineral malachite but shares a similar hue.[1] Historically utilized as a dye for materials like silk, leather, and paper, it has also found application as a potent and cost-effective antifungal and antiprotozoal agent in aquaculture.[3] However, its use in food-producing animals is banned in many countries due to concerns about its toxicity and carcinogenicity.[3][4] This guide provides a comprehensive overview of the core chemical properties of this compound, tailored for a scientific audience.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory and research applications.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | N,N,N',N'-Tetramethyl-4,4'-diaminotriphenylmethinium chloride | [1][2] |

| Common Names | Malachite Green, this compound, Aniline Green, Victoria Green B | [1][5] |

| CAS Number | 569-64-2 | [6] |

| Molecular Formula | C₂₃H₂₅ClN₂ | [1][2][6] |

| Molecular Weight | 364.91 g/mol | [1][2][6] |

| Appearance | Green crystals with a metallic luster | [1] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Solubility | Soluble in water and ethanol. | [7] |

| pKa | 6.9 | [6] |

| Maximum Absorption (λmax) | 617-621 nm in water | [6][8] |

Chemical Structure and Reactivity

This compound is a cationic dye belonging to the triarylmethane class.[1][2] Its structure is characterized by a central carbon atom bonded to three aromatic rings, two of which are substituted with dimethylamino groups. This extended conjugated system is responsible for its vibrant color.

Transformation to Leucomalachite Green

In biological systems and under reducing conditions, this compound is metabolized to its colorless, lipophilic form, Leucomalachite Green (LMG).[9][10] This transformation involves the reduction of the central carbon-carbon double bond within the chromophore. LMG is of significant toxicological concern as it can persist in tissues for extended periods.[3] The reconversion of LMG to the colored form of Malachite Green is an important principle in its analytical detection.[9]

Caption: Reversible transformation between this compound and Leucomalachite Green.

pH Indicator Properties

This compound exhibits pH-dependent color changes, making it a useful, albeit uncommonly used, pH indicator.[6] It is yellow below pH 0.2, transitions to green between pH 0.2 and 1.8, remains green up to pH 11.6, and becomes colorless above this pH.[6] This property is attributed to structural changes in the molecule's chromophore in response to varying proton concentrations.

Experimental Protocols

Determination of Phosphate (B84403) using this compound

This protocol outlines a colorimetric method for the determination of phosphate, leveraging the reaction of this compound with phosphomolybdate.

Materials:

-

This compound

-

Concentrated sulfuric acid (d=1.84 g/L)

-

Ammonium (B1175870) molybdate (B1676688) (7.5% w/v solution)

-

Tween 20 (11% w/v solution)

-

Phosphate standard solutions

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: To 300 mL of deionized water, slowly add 60 mL of concentrated sulfuric acid. After cooling to room temperature, dissolve 0.44 g of this compound in this solution.[8]

-

Preparation of this compound Working Solution: Mix 10 mL of the stock solution with 2.5 mL of 7.5% ammonium molybdate solution. Add 0.2 mL of 11% Tween 20 and mix thoroughly.[8]

-

Sample Analysis: Combine 1 volume of the this compound working solution with 4 volumes of the phosphate-containing sample.[8]

-

Incubation and Measurement: Allow the mixture to stand for 10 minutes at room temperature. Measure the absorbance at 630 nm using a spectrophotometer.[8] The phosphate concentration is determined by comparing the absorbance to a calibration curve prepared with known phosphate standards.

Analysis of this compound and Leucomalachite Green in Fish Tissue by HPLC-UV

This method describes the extraction and analysis of this compound and Leucomalachite Green from fish tissue, a common application in food safety testing.

Materials:

-

Acetonitrile (HPLC grade)

-

McIlvaine buffer (pH 2.6)

-

Methanol (HPLC grade)

-

N,N,N',N'-Tetramethyl-1,4-phenylenediamine dihydrochloride (B599025) (TMPD)

-

Solid Phase Extraction (SPE) cartridges

-

HPLC system with a C18 column and UV detector

-

Lead dioxide (PbO₂) oxidizing column (optional, for LMG to MG conversion)

Procedure:

-

Sample Preparation:

-

Weigh 1 g of homogenized fish tissue into a centrifuge tube.

-

Add 50 µL of 1 mg/mL TMPD solution.

-

Add 10 mL of McIlvaine buffer (pH 2.6)/methanol (50:50, v/v) and homogenize for 45 seconds.

-

Centrifuge at 5000 rpm for 20 minutes and collect the supernatant.

-

Repeat the extraction and combine the supernatants.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an appropriate SPE cartridge.

-

Load the extracted supernatant onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the analytes with a suitable solvent.

-

-

HPLC Analysis:

-

Inject the cleaned extract into the HPLC system.

-

Use a C18 column (e.g., SunFire C18, 5 µm, 4.6 x 150 mm).

-

Employ a suitable mobile phase gradient.

-

To detect both MG and LMG, an oxidizing column (e.g., self-packed PbO₂) can be placed between the analytical column and the detector to convert LMG to MG.

-

Set the UV detector to the λmax of this compound (approximately 620 nm).[11]

-

Caption: General analytical workflow for the determination of this compound in fish samples.

Toxicological Signaling

The toxicity of this compound is a significant area of research. It is known to induce genotoxic effects and cellular damage.[3][12] While a complete signaling pathway is complex and not fully elucidated, a general mechanism involves its cellular uptake, metabolic activation, and the subsequent induction of oxidative stress and DNA damage, which can lead to apoptosis.[13][14]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]

- 3. Toxicological effects of malachite green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. basicdye.com [basicdye.com]

- 6. This compound | 569-64-2 | FB34042 | Biosynth [biosynth.com]

- 7. [PDF] Determination of malachite green residues in fish using a highly sensitive electrochemiluminescence method combined with molecularly imprinted solid phase extraction. | Semantic Scholar [semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. curresweb.com [curresweb.com]

- 12. Malachite green induces genotoxic effect and biochemical disturbances in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Toxicity and metabolism of malachite green and leucomalachite green during short-term feeding to Fischer 344 rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Synonyms and alternative names for Basic green 4 dye.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Basic Green 4, a versatile triphenylmethane (B1682552) dye widely known by its common name, Malachite Green. This document consolidates its chemical identity, physical and chemical properties, and detailed experimental protocols for its application in various research and development settings.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and alternative names in commercial and scientific literature. Proper identification is crucial for sourcing and for the accurate interpretation of research data.

Common Name: Malachite Green[1][2][3][4][5]

Chemical Names:

-

N,N,N′,N′-Tetramethyl-4,4′-diaminotriphenylcarbenium chloride/oxalate (B1200264)

-

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium chloride[6]

Colour Index (C.I.) Names:

Trade Names and Other Synonyms:

-

Aniline Green[6]

-

Benzaldehyde Green[6]

-

China Green[6]

-

Emerald Green

-

Fast Green

-

Light Green N[6]

-

Solid Green O[6]

-

Acryl Brilliant Green B[3]

-

Aizen Malachite Green Crystals[3]

-

Astra Malachite Green B[3]

-

Astrazon Green M[3]

-

Remacryl Green 3B[3]

-

Synacril Green G[3]

-

Tetrophene Green M[3]

Chemical and Physical Properties

This compound is typically available as either a chloride or an oxalate salt. These properties are essential for preparing solutions and understanding the dye's behavior in various experimental conditions.

| Property | Value | References |

| Chemical Formula | C₂₃H₂₅ClN₂ (Chloride Salt) / C₅₂H₅₄N₄O₁₂ (Oxalate Salt) | [8][9][10] |

| Molecular Weight | 364.91 g/mol (Chloride Salt) / 927.00 g/mol (Oxalate Salt) | [9][11] |

| CAS Number | 569-64-2 (Chloride Salt) / 2437-29-8 (Oxalate Salt) | [8][9] |

| Appearance | Green crystals with a metallic luster or a dark violet/light green powder. | [2][3][6] |

| Solubility | Very soluble in water and ethanol, resulting in a blue-green solution. Also soluble in methanol (B129727) and amyl alcohol. | [2][12] |

| Maximum Absorption (λmax) | 617-621 nm in water. | [1][7] |

| pH Indicator Range | pH 0.2 (yellow) - 1.8 (green); pH 11.6 (green) - 14.0 (colorless). | [13] |

| Chemical Behavior | In concentrated sulfuric acid, it appears yellow and turns dark orange upon dilution. In concentrated nitric acid, it is orange and becomes orange-brown upon dilution. A greenish-white precipitate forms in the presence of sodium hydroxide. | [3][12] |

Experimental Protocols

This section provides detailed methodologies for key applications of this compound in a research setting.

Schaeffer-Fulton Endospore Staining

This is a differential staining technique used to visualize bacterial endospores.

Principle: The keratin-rich, impermeable coat of endospores resists staining. Heat is used as a mordant to drive the primary stain, malachite green, into the endospore. The vegetative cells are subsequently decolorized with water and counterstained with safranin.[1][2][12]

Materials:

-

Microscope slides

-

Bunsen burner or slide warmer

-

Staining rack

-

Malachite Green solution (0.5% or 1% w/v aqueous)

-

Safranin solution (0.5% w/v aqueous)

-

Bibulous paper

-

Immersion oil

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean microscope slide.

-

Allow the smear to air dry completely.

-

Heat-fix the smear by passing the slide through the flame of a Bunsen burner 2-3 times.

-

Place the slide on a staining rack over a beaker of boiling water (steam bath).

-

Cover the smear with a piece of blotting paper cut to size and saturate it with malachite green solution.

-

Steam the slide for 5 minutes, keeping the paper moist by adding more malachite green as needed.

-

Remove the slide from the steam bath, let it cool, and then rinse thoroughly with tap water until the water runs clear.

-

Flood the smear with the safranin counterstain for 30-60 seconds.

-

Rinse the slide with tap water and blot dry with bibulous paper.

-

Examine the slide under oil immersion microscopy.

Expected Results:

-

Endospores: Bright green

-

Vegetative cells: Pinkish-red

Caption: Workflow for the Schaeffer-Fulton endospore staining method.

Malachite Green Phosphate (B84403) Assay

This colorimetric assay is used to determine the concentration of free orthophosphate in a sample. It is widely used in enzyme kinetics, particularly for phosphatases and ATPases.[5][14]

Principle: In an acidic medium, molybdate (B1676688) and malachite green form a complex with inorganic orthophosphate. The intensity of the resulting green color is directly proportional to the phosphate concentration and can be measured spectrophotometrically at approximately 620-660 nm.[5]

Materials:

-

Malachite Green Reagent A (containing malachite green and acid)

-

Malachite Green Reagent B (containing molybdate)

-

Phosphate Standard (e.g., 1 mM KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure (based on a commercial kit):

-

Prepare a series of phosphate standards by diluting the stock solution to concentrations ranging from 0 to 40 µM.

-

Prepare a Working Reagent by mixing 100 volumes of Reagent A with 1 volume of Reagent B. This should be prepared fresh.

-

Add 80 µL of your samples and standards to individual wells of the 96-well plate.

-

Add 20 µL of the Working Reagent to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the phosphate concentration in the samples by interpolating their absorbance values on the standard curve.

Caption: General workflow for the Malachite Green phosphate assay.

Cytotoxicity Assays

This compound has demonstrated cytotoxicity, and its effects on cell viability can be quantified using various standard assays.

Principle: The cytotoxicity of malachite green can be assessed by exposing cell lines to varying concentrations of the dye and measuring endpoints such as mitochondrial activity (MTT assay), membrane integrity (LDH assay), or lysosomal function (Neutral Red Uptake assay).

General Protocol for MTT Assay:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.

Aptamer-Based Fluorescent Detection

This compound can function as a "light-up" fluorescent probe when it binds to a specific nucleic acid sequence known as an aptamer.[15][16][17]

Principle: In solution, malachite green has very low fluorescence. However, when it binds to its specific aptamer, its rotational freedom is restricted, causing a significant increase in its fluorescence quantum yield.[18] This principle can be harnessed to detect the presence of specific nucleic acids or to develop biosensors.

Caption: Principle of Malachite Green as a light-up fluorescent probe.

Applications in Drug Development and Research

-

Antifungal and Antiparasitic Agent: this compound has been historically used in aquaculture to control fungal and parasitic infections.[1] Its efficacy against organisms like Candida albicans has been studied, revealing that it can induce oxidative stress, disrupt iron metabolism, and alter cellular respiration.

-

Enzyme Assays: The phosphate assay is a critical tool in drug discovery for screening inhibitors of enzymes like phosphatases, ATPases, and GTPases.

-

Cytotoxicity Screening: As a known cytotoxic agent, it can be used as a positive control in the development and validation of new cytotoxicity assays.

-

Biosensor Development: The interaction with specific aptamers allows for the development of highly specific fluorescent probes for the detection of nucleic acids and other target molecules in diagnostic and research applications.[16][17]

-

Histological Stain: Beyond endospore staining, it is used as a counterstain in other histological procedures, such as the Giménez stain for Rickettsia.[19]

Safety and Handling

This compound is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling the dye. All work should be conducted in a well-ventilated area or a chemical fume hood. Dispose of waste according to institutional and local regulations.

References

- 1. asm.org [asm.org]

- 2. microxpress.in [microxpress.in]

- 3. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. A malachite green procedure for orthophosphate determination and its use in alkaline phosphatase-based enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. bio.libretexts.org [bio.libretexts.org]

- 10. An RNA-aptamer-based assay for the detection and analysis of malachite green and leucomalachite green residues in fish tissue. | Sigma-Aldrich [sigmaaldrich.com]

- 11. bio.libretexts.org [bio.libretexts.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Binary malachite green aptamer for fluorescent detection of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Malachite green - Wikipedia [en.wikipedia.org]

- 19. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Basic Green 4 as a Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Abstract

Basic Green 4, also known as Malachite Green, is a cationic triarylmethane dye with a long history of use in various industrial and biological applications. In the realm of life sciences, it is a cornerstone of several key staining protocols due to its ability to impart a vibrant green color to specific cellular structures. This technical guide provides a comprehensive overview of the mechanism of action of this compound as a biological stain. It delves into the physicochemical properties of the dye, its interactions with cellular components, and detailed protocols for its principal applications in microbiology and botany. Furthermore, this guide explores the toxicological aspects of this compound, including its influence on cellular signaling pathways, and presents available quantitative data in a structured format to facilitate comparative analysis.

Physicochemical and Spectroscopic Properties

This compound is a synthetic dye that is typically available as a chloride or oxalate (B1200264) salt.[1] It appears as green crystals with a metallic luster and is soluble in water and ethanol.[1] The intense green color of the dye in solution is attributed to its strong absorption of light in the visible spectrum.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Malachite Green, Aniline Green, China Green, Victoria Green B | [2] |

| Chemical Formula | C₂₃H₂₅ClN₂ (chloride salt) | [2] |

| Molecular Weight | 364.91 g/mol (chloride salt) | [1] |

| Appearance | Green crystals with a metallic luster | [1] |

| pKa | 6.9 | [2] |

| Solubility (Water) | Soluble | [1] |

| Solubility (Ethanol) | Soluble | [1] |

Table 2: Spectroscopic and Cytotoxicity Data for this compound

| Parameter | Value | Cell Line/Conditions | Reference(s) |

| Absorption Maximum (λmax) | 621 nm | [1] | |

| IC50 (24h) | 36.91 µM | ACP02 (human gastric adenocarcinoma) | [3] |

| 17.62 µM | MNP01 (human gastric adenocarcinoma) | [3] | |

| 5.86 µM | MRC-5 (human fetal lung fibroblast) | [3] | |

| 14.59 µM | L929 (mouse fibrosarcoma) | [3] | |

| IC50 (48h) | 34.12 µM | ACP02 | [3] |

| 9.52 µM | MNP01 | [3] | |

| 0.90 µM | MRC-5 | [3] | |

| 1.96 µM | L929 | [3] | |

| IC50 (72h) | 4.68 µM | ACP02 | [3] |

| 4.08 µM | MNP01 | [3] | |

| 0.57 µM | MRC-5 | [3] | |

| 1.15 µM | L929 | [3] | |

| Binding Constant (Kb) to dsDNA | 5.4 x 10⁵ M⁻¹ | pH 4.0 | [4] |

Mechanism of Action as a Biological Stain

The staining mechanism of this compound is primarily based on its cationic nature, which allows it to form electrostatic interactions with negatively charged components within cells. The primary targets for this compound staining are acidic cellular structures such as nucleic acids (DNA and RNA) and the protein keratin (B1170402).

Interaction with Bacterial Endospores (Schaeffer-Fulton Stain)

The most prominent application of this compound is in the Schaeffer-Fulton method for staining bacterial endospores.[5] Endospores are highly resistant, dormant structures formed by some bacteria, characterized by a tough outer covering rich in keratin.[6] This keratin coat is largely impermeable to most stains.[6]

The Schaeffer-Fulton method utilizes heat as a mordant to facilitate the penetration of this compound into the endospore.[5][6] Once inside, the dye binds to the spore's internal structures. Due to the resilient nature of the spore coat, the dye is retained even after washing with water, which decolorizes the vegetative cells.[7] A counterstain, typically safranin, is then applied to stain the vegetative cells pink or red, providing a clear differentiation between the green-stained endospores and the surrounding cells.[5]

Interaction with Intracellular Bacteria (Gimenez Stain)

In the Gimenez staining technique, this compound is used as a counterstain to visualize fastidious intracellular bacteria such as Rickettsia, Chlamydia, and Legionella.[8][9] The primary stain, carbol fuchsin, stains the bacteria red or magenta.[8] this compound then provides a contrasting blue-green background by staining the host cell cytoplasm, allowing for the clear identification of the intracellular pathogens.[8]

Interaction with Pollen Grains (Alexander's Stain)

Alexander's stain utilizes this compound to differentiate between viable and non-viable pollen grains.[10][11] In this differential staining method, viable pollen grains, which have intact cytoplasm, stain red or purple due to the acid fuchsin component of the stain.[11] Non-viable or aborted pollen grains, which lack intact cytoplasm, stain green due to the affinity of this compound for the pollen wall (exine).[11]

Experimental Protocols

Schaeffer-Fulton Endospore Stain

This method is designed to visualize bacterial endospores.

Materials:

-

Microscope slides

-

Bunsen burner or hot plate

-

Staining rack

-

Malachite Green solution (0.5% aqueous)

-

Safranin solution (0.5% aqueous)

-

Distilled water

-

Bibulous paper

-

Microscope with oil immersion objective

Procedure:

-

Prepare a thin smear of the bacterial culture on a clean microscope slide.

-

Allow the smear to air dry and then heat-fix it by passing it through a flame two to three times.

-

Place the slide on a staining rack over a beaker of boiling water or on a hot plate.

-

Flood the smear with Malachite Green solution and steam for 2-3 minutes, ensuring the stain does not dry out by adding more stain as needed.[7]

-

Allow the slide to cool, and then rinse it thoroughly with tap water.[7]

-

Counterstain with Safranin solution for 30 seconds.[7]

-

Rinse the slide with tap water and blot it dry using bibulous paper.[5]

-

Examine the slide under an oil immersion lens. Endospores will appear green, and vegetative cells will be red or pink.[7]

Gimenez Stain for Intracellular Bacteria

This technique is used for the detection of intracellular bacteria.

Materials:

-

Microscope slides

-

Carbol Fuchsin solution

-

This compound (Malachite Green) solution (0.8% aqueous)

-

Tap water

-

Microscope with oil immersion objective

Procedure:

-

Prepare a smear of the infected tissue or cell culture on a clean microscope slide.

-

Allow the smear to air dry and then heat-fix.

-

Apply the primary stain, Carbol Fuchsin, and let it stand for 5 minutes.[9]

-

Rinse the slide gently with tap water.[9]

-

Apply the counterstain, this compound, for 30 seconds.[9]

-

Rinse the slide again with tap water.[9]

-

Allow the slide to air dry completely.

-

Observe under an oil immersion lens. Bacteria will appear red against a green background.

Alexander's Stain for Pollen Viability

This method distinguishes between viable and non-viable pollen.

Materials:

-

Microscope slides and coverslips

-

Alexander's stain solution (containing ethanol, malachite green, acid fuchsin, orange G, phenol, glacial acetic acid, glycerol, and distilled water)[11]

-

Light microscope

Procedure:

-

Collect fresh anthers and place them on a clean microscope slide.[11]

-

Add a few drops of Alexander's stain to the anthers.[11]

-

Gently crush the anthers with a needle or the edge of a coverslip to release the pollen.

-

Place a coverslip over the specimen.

-

Allow the stain to penetrate for at least 15 minutes.[11]

-

Observe under a light microscope. Viable pollen will have red to purple cytoplasm, while non-viable pollen will appear uniformly green.[11]

Toxicological Profile and Interaction with Signaling Pathways

While a valuable tool in research, this compound is also known for its cytotoxicity.[1] Its toxic effects are thought to be mediated through the induction of oxidative stress and interference with critical cellular signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[12] The core of this pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[12] Some studies suggest that this compound can modulate this pathway, potentially contributing to its cytotoxic effects. The specific components of the MAPK pathway that are directly affected by this compound require further investigation.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[13] Upon binding its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[13] These pathways include the PLCγ-PKC-MAPK/ERK and PI3K-Akt pathways.[13] While direct inhibition of VEGFR-2 by this compound has not been extensively studied, related compounds have been shown to inhibit this pathway by binding to VEGF, thereby preventing its interaction with the receptor. Further research is needed to elucidate the specific effects of this compound on this pathway.

Conclusion

This compound remains an indispensable tool in biological staining, with well-established protocols for the differentiation of key cellular structures in bacteria and plants. Its mechanism of action is rooted in its cationic nature, allowing for electrostatic binding to negatively charged cellular components. While its utility is clear, its inherent cytotoxicity and potential modulation of critical signaling pathways necessitate careful handling and consideration in experimental design. Further research into the precise molecular interactions of this compound with its biological targets and its specific effects on signaling cascades will undoubtedly enhance its application and provide deeper insights into its biological activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Malachite Green and Leucomalachite Green - Gentian Violet, Leucogentian Violet, Malachite Green, Leucomalachite Green, and CI Direct Blue 218 - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]

- 6. asm.org [asm.org]

- 7. microbenotes.com [microbenotes.com]

- 8. Gimenez stain - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Alexander staining of Arabidopsis anthers [bio-protocol.org]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

Spectroscopic Properties of Basic Green 4 for Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, also known by its common name Malachite Green, is a synthetic organic compound belonging to the triarylmethane class of dyes.[1][2] Widely utilized in various industrial and biological applications, it serves as a potent staining agent in microscopy for the visualization of cellular components and tissues. Its cationic nature facilitates binding to negatively charged molecules within cells, such as nucleic acids and proteins. This guide provides a comprehensive overview of the spectroscopic properties of this compound, detailed experimental protocols for its use in microscopy, and an exploration of its mechanism of action.

Physicochemical and Spectroscopic Properties

This compound is typically available as a chloride or oxalate (B1200264) salt, appearing as green crystals with a metallic luster.[3] It is soluble in water and ethanol.[3] The vibrant green color of this compound is attributed to a strong absorption band in the visible region of the electromagnetic spectrum.[3]

The key spectroscopic and physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Synonyms | Malachite Green, Aniline Green, China Green, Victoria Green B | [1] |

| Chemical Formula | C₂₃H₂₅ClN₂ (chloride salt) | [3] |

| Molecular Weight | 364.911 g/mol (chloride salt) | [3] |

| Absorption Maximum (λmax) | 614-621 nm | [3][4][5][6] |

| Molar Extinction Coefficient (ε) | ~10⁵ M⁻¹ cm⁻¹ at 621 nm; 148,900 M⁻¹ cm⁻¹ at 616.5 nm | [1][7] |

| Excitation Maximum | ~628 nm | [1] |

| Emission Maximum | ~680 nm | [1] |

| Quantum Yield (Φ) | 7.9 x 10⁻⁵ in aqueous solution | [1] |

| Solubility | Water, Ethanol, Methanol | [3] |

Experimental Protocols for Microscopy

The application of this compound as a microscopic stain spans various biological specimens, including mammalian cells, plant tissues, and bacteria. Below are detailed protocols for its use in different contexts.

Staining of Fixed Mammalian Cells

This protocol is suitable for visualizing the general morphology of fixed mammalian cells.

Materials:

-

This compound stock solution (1 mM in distilled water)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Culture: Grow cells on glass coverslips to the desired confluency.

-

Fixation: Aspirate the culture medium, wash once with PBS, and fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Staining: Dilute the this compound stock solution to a working concentration of 1-5 µM in PBS. Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.

-

Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with excitation around 620 nm and emission collection around 680 nm.

Workflow for Fixed Mammalian Cell Staining with this compound.

Staining of Living Mammalian Cells

Due to its inherent cytotoxicity, this protocol is intended for short-term imaging of live cells.[1]

Materials:

-

This compound stock solution (1 mM in distilled water)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Culture: Grow cells in a suitable live-cell imaging dish or chamber.

-

Staining: Dilute the this compound stock solution to a working concentration of 0.1-1 µM in pre-warmed live-cell imaging medium. Replace the culture medium with the staining solution.

-

Incubation: Incubate the cells for 5-10 minutes at 37°C in a cell culture incubator.

-

Washing (Optional): To reduce background fluorescence, the staining solution can be aspirated and the cells washed once with pre-warmed imaging medium or PBS/HBSS. For wash-free imaging, proceed directly to the next step.

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber to maintain optimal temperature and CO₂ levels. Use an excitation wavelength of approximately 620 nm and collect emission around 680 nm.

Workflow for Live Mammalian Cell Staining with this compound.

Schaeffer-Fulton Endospore Staining

This classical method uses this compound to differentiate bacterial endospores from vegetative cells.

Materials:

-

Bacterial culture

-

Microscope slides

-

Bunsen burner

-

Staining rack

-

Water bath

-

This compound solution (1% w/v aqueous)

-

Safranin solution (0.5% w/v aqueous)

-

Immersion oil

Procedure:

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, allow it to air dry, and then heat-fix it.

-

Primary Staining: Place the slide on a staining rack and flood it with the 1% this compound solution.

-

Heating: Gently heat the slide over a water bath until steam rises from the stain. Maintain this for 3-6 minutes, ensuring the stain does not dry out.

-

Decolorization: Allow the slide to cool and then wash it thoroughly with slow-running tap water to decolorize the vegetative cells.

-

Counterstaining: Flood the slide with 0.5% safranin solution for 30 seconds.

-

Final Wash and Drying: Wash the slide with water and blot it dry.

-

Microscopy: Examine the slide under a microscope using an oil immersion objective. Endospores will appear green, while vegetative cells will be stained red.

Workflow for Schaeffer-Fulton Endospore Staining.

Mechanism of Action and Cellular Targets

This compound is a cationic dye, and its positively charged nature drives its interaction with negatively charged components within cells.[1] This primarily includes nucleic acids (DNA and RNA) in the nucleus and mitochondria, as well as other anionic macromolecules.[1] In electron microscopy, the incorporation of Malachite Green into a glutaraldehyde (B144438) fixative has been shown to enhance the staining of ribosomes, myofilaments, and certain lipid inclusions.[8]

The fluorescence of this compound is environmentally sensitive. While it exhibits very low fluorescence in aqueous solution, its quantum yield can be significantly enhanced upon binding to cellular structures.[1] This property is exploited in fluorogen activating protein (FAP) systems, where the binding of Malachite Green derivatives to specific proteins leads to a substantial increase in fluorescence.[2]

It is crucial to note the cytotoxicity of this compound, especially in live-cell imaging.[1][4] Its interaction with cellular components can disrupt normal cellular processes. Therefore, the concentration and incubation time should be minimized to maintain cell viability during imaging experiments.[1]

Conclusion

This compound is a versatile and widely used dye in microscopy with well-characterized spectroscopic properties. Its utility ranges from general histological staining to specific applications like endospore detection. While its fluorescence quantum yield is low in aqueous environments, its ability to bind to cellular components makes it a useful stain for both fixed and, with caution, live-cell imaging. The provided protocols offer a starting point for researchers to effectively utilize this compound in their microscopic studies. Careful optimization of staining conditions is recommended to achieve the best results while considering the potential cytotoxic effects of the dye.

References

- 1. Malachite green - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Absorption [Malachite green] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. omlc.org [omlc.org]

- 8. pubs.aip.org [pubs.aip.org]

Unveiling the Fluorescent Properties of Basic Green 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, scientifically known as Malachite Green, is a triarylmethane dye with a long history of use in various industrial and scientific applications.[1] While traditionally recognized for its potent antimicrobial properties and as a biological stain, its intriguing photophysical characteristics, particularly its fluorescence, have garnered significant interest in modern research. This in-depth technical guide provides a comprehensive overview of the fluorescent nature of this compound, detailing its underlying mechanisms, experimental protocols for its characterization, and a summary of its key photophysical data.

The Fluorescent Nature of this compound: A Tale of Molecular Restriction

Contrary to what its common applications might suggest, this compound is inherently a fluorescent molecule. However, in low-viscosity solvents such as water, it is practically non-emissive, exhibiting a very low fluorescence quantum yield.[2] This is because the molecule can readily dissipate absorbed energy through non-radiative pathways, primarily via intramolecular rotation of its phenyl rings.

The key to unlocking the fluorescence of this compound lies in restricting this rotational freedom. When the molecule is in an environment that hinders the movement of its phenyl rings, the non-radiative decay pathways are suppressed, leading to a significant enhancement of its fluorescence. This property makes this compound a classic example of a "molecular rotor," where its fluorescence intensity is directly proportional to the viscosity of its microenvironment.

This unique characteristic has been harnessed in various research applications, including the study of local viscosity in cellular organelles and the development of "turn-on" fluorescent probes when bound to specific targets like proteins or aptamers.

Quantitative Photophysical Data

The photophysical properties of this compound are highly dependent on its environment. The following tables summarize key quantitative data for this compound (Malachite Green) under different conditions.

| Property | Value |

| Chemical Formula | C₂₃H₂₅ClN₂ (chloride salt)[3] |

| Molecular Weight | 364.91 g/mol (chloride salt)[3] |

| Absorbance Maximum (λmax) | ~617-621 nm[4][5] |

| Molar Extinction Coefficient | 147,900 M⁻¹cm⁻¹ in ethanol |

Table 1: General Physicochemical and Spectroscopic Properties of this compound.

| Solvent/Environment | Viscosity (cP) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) |

| Water | ~1 | Very low (~7.9 x 10⁻⁵)[2] | ~5-10 ps |

| Ethanol | ~1.2 | Low | - |

| Glycerol-water mixtures | Increasing | Increases significantly | Increases with viscosity[2] |

| Bound to Fluorogen Activating Protein (FAP) | - | Significantly enhanced (e.g., up to 0.28 for a derivative)[5] | - |

Table 2: Environmental Dependence of this compound Fluorescence. (Note: Specific values can vary based on the exact experimental conditions, counter-ion, and purity of the dye.)

Experimental Protocols

Characterization of this compound as a Molecular Rotor

This protocol describes a general method to measure the viscosity-dependent fluorescence of this compound.

Materials:

-

This compound (Malachite Green)

-

A series of solvents with varying viscosities (e.g., methanol, ethanol, glycerol-water mixtures of known compositions)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

-

1 cm path length quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of ~1 mM.

-

Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution into each of the different viscosity solvents. The final concentration should be in the low micromolar range to avoid aggregation and inner filter effects. The absorbance of the solutions at the excitation wavelength should be kept below 0.1.

-

Absorbance Measurement: Measure the absorbance spectrum of each working solution using a UV-Vis spectrophotometer to determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to the absorbance maximum of this compound (~620 nm).

-

Record the emission spectrum for each sample, typically in the range of 640-800 nm.

-

Record the integrated fluorescence intensity for each sample.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity as a function of solvent viscosity.

-

To determine the quantum yield, a reference dye with a known quantum yield in a similar spectral region (e.g., Rhodamine 101 in ethanol) can be used. The quantum yield of this compound can be calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)² where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorogen Activating Protein (FAP) Assay

This protocol outlines a general procedure for observing the fluorescence enhancement of a Malachite Green derivative upon binding to a Fluorogen Activating Protein (FAP).

Materials:

-

Malachite Green derivative suitable for FAP binding (e.g., commercially available FAP-dye conjugates)

-

Purified Fluorogen Activating Protein (FAP)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

96-well black microplate

-

Plate reader with fluorescence intensity measurement capabilities

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the Malachite Green derivative in an appropriate solvent (e.g., DMSO).

-

Prepare a series of dilutions of the FAP in PBS.

-

-

Assay Setup:

-

In a 96-well black microplate, add a fixed concentration of the Malachite Green derivative to each well.

-

Add varying concentrations of the FAP to the wells. Include a control well with no FAP.

-

Bring the final volume in each well to a constant value with PBS.

-

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow for binding.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity in each well using a plate reader. Use an excitation wavelength appropriate for the Malachite Green derivative (typically around 620-640 nm) and an emission wavelength at its maximum (around 660-680 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from the control well (dye only).

-

Plot the fluorescence intensity as a function of the FAP concentration to observe the fluorescence enhancement upon binding.

-

Visualizing the Mechanism and Workflow

To better understand the principles and procedures discussed, the following diagrams have been generated using the DOT language.

References

The Dual Nature of Malachite Green: A Technical Guide to its Toxicity and Carcinogenicity

For Immediate Release

This technical guide provides an in-depth analysis of the toxicological and carcinogenic properties of Malachite Green (MG), a synthetic triphenylmethane (B1682552) dye. Historically used as an effective antifungal and antiparasitic agent in aquaculture, its use in food-producing animals has been banned in many countries due to significant health concerns. This document, intended for researchers, scientists, and drug development professionals, consolidates key research findings on MG and its principal metabolite, Leucomalachite Green (LMG), offering a comprehensive resource on their adverse effects.

Executive Summary

Malachite Green and its metabolite, Leucomalachite Green, exhibit multi-organ toxicity and carcinogenicity in various animal models. The toxic effects are multifaceted, involving genotoxicity, oxidative stress, and the dysregulation of key cellular signaling pathways. This guide summarizes acute, subchronic, and chronic toxicity data, details carcinogenic outcomes from long-term bioassays, and outlines the experimental protocols used in pivotal studies. Furthermore, it provides visual representations of the molecular mechanisms implicated in MG-induced pathology.

Toxicological Profile

The toxicity of Malachite Green and Leucomalachite Green has been evaluated in numerous studies, revealing a range of adverse effects from acute lethality to chronic organ damage.

Acute and Subchronic Toxicity

Acute toxicity studies have established the median lethal dose (LD50) of Malachite Green in rodents. Subchronic studies, typically involving dietary administration for 28 days, have highlighted effects on the liver, thyroid, and urinary bladder.

Table 1: Acute and Subchronic Toxicity of Malachite Green and Leucomalachite Green

| Compound | Species | Route | Parameter | Value | Reference(s) |

| Malachite Green Oxalate | Rat | Oral | LD50 | 275 mg/kg | |

| Malachite Green Oxalate | Mouse (NMRI) | Oral | Approximate Lethal Dose | 50 mg/kg | |

| Malachite Green | Rat (Sprague-Dawley) | Oral | LD50 (24-hour) | 520 mg/kg | |

| Malachite Green Chloride | Rat (Fischer 344) | Feed (28 days) | Effects | Hepatocyte cytoplasmic vacuolization at 1200 ppm. | |

| Leucomalachite Green | Rat (Fischer 344) | Feed (28 days) | Effects | Hepatocyte vacuolization, apoptotic thyroid follicular epithelial cells, decreased T4, and increased TSH at 1160 ppm. | |

| Leucomalachite Green | Mouse (B6C3F1) | Feed (28 days) | Effects | Apoptosis in the transitional epithelium of the urinary bladder at 1160 ppm. |

Developmental and Reproductive Toxicity

Developmental toxicity studies have been conducted to assess the effects of MG and LMG on embryonic and fetal development. A study on Leucomalachite Green in rats established a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity.

Table 2: Developmental Toxicity of Malachite Green and Leucomalachite Green

| Compound | Species | Dosing Regimen | NOAEL (Maternal and Developmental) | LOAEL | Key Findings | Reference(s) |

| Leucomalachite Green | Rat (Sprague-Dawley) | Oral gavage (Gestation days 6-15) | 10 mg/kg/day | 80 mg/kg/day | Reduced maternal weight gain, fetal skeletal abnormalities (bipartite ossification of thoracic centrum), embryolethality, and visceral abnormalities at 80 and 160 mg/kg/day. | |

| Malachite Green Oxalate | Rabbit (New Zealand White) | Oral gavage (Gestation days 6-18) | - | 5 mg/kg/day | Increased pre-implantation loss and reduced number of living fetuses at all doses (5, 10, and 20 mg/kg/day). |

Note: A specific NOAEL for the rabbit developmental toxicity study was not explicitly stated in the available literature, with effects observed at the lowest dose tested.

Carcinogenicity

Long-term carcinogenicity bioassays, primarily conducted by the National Toxicology Program (NTP), have provided evidence of the carcinogenic potential of both Malachite Green and Leucomalachite Green in rodents.

Carcinogenicity Bioassay in Rats and Mice

Two-year feed studies in F344/N rats and B6C3F1 mice have demonstrated that both MG and LMG can induce tumors in multiple organs. The carcinogenic response was found to be dependent on the compound, species, and sex of the animal.

Table 3: Summary of Carcinogenicity Studies of Malachite Green Chloride and Leucomalachite Green

| Compound | Species | Sex | Doses (ppm in feed) | Target Organ(s) and Tumor Type | Reference(s) |

| Malachite Green Chloride | Rat (F344/N) | Female | 100, 300, 600 | Thyroid gland (follicular cell adenoma or carcinoma), Liver (hepatocellular adenoma), Mammary gland (carcinoma - dose-related trend) | |

| Malachite Green Chloride | Mouse (B6C3F1) | Female | 100, 225, 450 | No treatment-related neoplasms observed. | |

| Leucomalachite Green | Rat (F344/N) | Male | 91, 272, 543 | Thyroid gland (follicular cell adenoma or carcinoma), Testis (interstitial cell adenoma - increasing trend) | |

| Leucomalachite Green | Rat (F344/N) | Female | 91, 272, 543 | Thyroid gland (follicular cell adenoma or carcinoma), Liver (hepatocellular adenoma) | |

| Leucomalachite Green | Mouse (B6C3F1) | Female | 91, 204, 408 | Liver (hepatocellular adenoma or carcinoma - dose-related trend) |

Genotoxicity

Malachite Green and its metabolite have been shown to be genotoxic, capable of inducing DNA damage, chromosomal aberrations, and mutations. This genotoxic activity is considered a key mechanism underlying their carcinogenicity.

Table 4: Summary of Genotoxicity Data for Malachite Green and Leucomalachite Green

| Assay | Test System | Compound | Result | Reference(s) |

| Sister Chromatid Exchange | Mouse bone marrow cells | Malachite Green | Positive | |

| Chromosomal Aberrations | Mouse somatic and germ cells | Malachite Green | Positive | |

| DNA Fragmentation | Mouse liver | Malachite Green | Positive | |

| Micronucleus Test | Mouse peripheral blood | Leucomalachite Green | Positive (in normochromatic erythrocytes) | |

| DNA Adduct Formation (³²P-Postlabeling) | Rat liver | Malachite Green and Leucomalachite Green | Positive |

Mechanisms of Toxicity and Carcinogenicity

The toxicity and carcinogenicity of Malachite Green are attributed to several interconnected mechanisms, including metabolic activation, formation of DNA adducts, induction of oxidative stress, and disruption of cellular signaling pathways.

Metabolic Activation and DNA Adduct Formation

Malachite Green is metabolized in vivo to its reduced form, Leucomalachite Green. Both compounds can undergo further metabolic activation to form reactive intermediates that can bind to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.

Oxidative Stress and the Nrf2 Signaling Pathway

Malachite Green has been shown to induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation, and a depletion of endogenous antioxidants like glutathione. The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant genes.

Dysregulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial regulators of cell proliferation, differentiation, and apoptosis. Studies have shown that Malachite Green can dysregulate these pathways. In MG-transformed Syrian hamster embryo cells, there is a reported decrease in the phosphorylation of ERK and JNK, and an increase in the phosphorylation of p38 kinase, suggesting a complex role of MAPK signaling in MG-induced carcinogenesis.

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the toxicity and carcinogenicity of Malachite Green.

NTP Carcinogenicity Bioassay in Rodents

The National Toxicology Program (NTP) conducts two-year carcinogenicity bioassays in rodents to identify potential human carcinogens.

Protocol Details:

-

Test Animals: Fischer 344/N rats and B6C3F1 mice are commonly used.

-

Administration: The test compound is mixed into the feed at various concentrations.

-

Duration: The study typically lasts for 104 weeks (2 years).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. A comprehensive set of tissues is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus.

Basic Green 4: An In-Depth Technical Guide to its Applications in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Green 4, also known as Malachite Green, is a cationic triarylmethane dye with a long history of use in various industrial and biological applications. In the realm of molecular biology, it serves as a versatile tool for staining, and as a probe in various assays. Its utility stems from its positive charge, which facilitates interaction with negatively charged macromolecules within the cell, such as nucleic acids and components of mitochondria. This guide provides a comprehensive overview of the core applications of this compound in molecular biology, complete with detailed experimental protocols, quantitative data, and visual diagrams to aid in understanding and implementation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

| Property | Value |

| CI Name | This compound |

| CI Number | 42000 |

| Molecular Formula | C₂₃H₂₅ClN₂ |

| Molecular Weight | 364.91 g/mol (chloride salt) |

| CAS Number | 569-64-2 (chloride salt) |

| Maximum Absorbance (λmax) | ~617-621 nm |

| Fluorescence Emission | Far-red (when bound to specific aptamers) |

Core Applications in Molecular Biology

This compound has several key applications in the field of molecular biology, primarily centered around its properties as a stain and a molecular probe.

Biological Staining

The cationic nature of this compound allows it to bind to negatively charged components within cells, making it an effective stain for various structures.

This compound can be used for the visualization of both fixed and living cells. In fixed cells, it can stain the nucleus and other acidic cellular components. In living cells, its use is more nuanced due to its cytotoxicity, but it can be employed for short-term imaging.

A classic application of this compound is in the Schaeffer-Fulton endospore stain. This differential staining technique is used to visualize bacterial endospores, which are typically resistant to common staining methods.

Quantitative Phosphate (B84403) Determination

This compound is a key reagent in a sensitive colorimetric assay for the determination of inorganic phosphate. This assay is widely used in various biochemical and molecular biology experiments where the measurement of phosphate is crucial, such as in enzyme kinetics studies involving ATPases or phosphatases.

RNA Visualization with Aptamers

A more advanced application of this compound is its use as a fluorogen in conjunction with specific RNA aptamers. The malachite green aptamer (MGA) is a specific RNA sequence that binds to this compound and causes a significant increase in its fluorescence. By genetically tagging an RNA of interest with the MGA, its localization and dynamics can be studied in living cells.

Cytotoxicity of this compound

A critical consideration when using this compound, particularly in live-cell applications, is its inherent cytotoxicity. The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cell lines at different time points.

| Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| ACP02 | 36.91 | 34.12 | 4.68 |

| MNP01 | 17.62 | 9.52 | 4.08 |

| L929 | 14.59 | 1.96 | 1.15 |

| MRC-5 | 5.86 | 0.90 | 0.57 |

| HEp-2 | 2.03 | - | - |

| Caco-2 | 13.8 | - | - |

| FaO | ~4.1-4.4 | ~4.1-4.4 | ~4.0 |

| L6 | >100 | >100 | >100 |

Experimental Protocols

Protocol 1: Staining of Fixed Mammalian Cells

Objective: To visualize the nucleus and other basophilic structures in fixed mammalian cells.

Materials:

-

This compound stock solution (1 mM in distilled water)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Culture cells on glass coverslips to the desired confluency.

-

Aspirate the culture medium and wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the this compound stock solution to a working concentration of 1-5 µM in PBS.

-

Incubate the fixed cells with the staining solution for 10-15 minutes at room temperature, protected from light.

-

Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each, protected from light.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with excitation and emission wavelengths of approximately 620 nm and 680 nm, respectively.

Protocol 2: Staining of Living Mammalian Cells

Objective: Short-term visualization of cellular components in living mammalian cells.

Materials:

-

This compound stock solution (1 mM in distilled water)

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Live-cell imaging dish or chamber

Procedure:

-

Culture cells in a suitable live-cell imaging dish or chamber.

-

Prepare the staining solution by diluting the this compound stock solution to a working concentration of 0.1-1 µM in pre-warmed live-cell imaging medium.

-

Aspirate the culture medium and replace it with the staining solution.

-

Incubate the cells for 5-10 minutes at 37°C in a cell culture incubator.

-

Image the cells immediately using a fluorescence microscope equipped with a live-cell imaging chamber. Use an excitation wavelength of ~620 nm and collect emission at ~680 nm.

Protocol 3: Malachite Green Phosphate Assay

Objective: To quantify the amount of inorganic phosphate in a sample.

Materials:

-

This compound Reagent: 0.045% (w/v) this compound in 3 N H₂SO₄.

-

Ammonium (B1175870) Molybdate (B1676688) Solution: 4.2% (w/v) ammonium molybdate in 4 N HCl.

-

Working Solution: Mix 100 volumes of this compound Reagent with 25 volumes of Ammonium Molybdate Solution. This solution is stable for several hours.

-

Phosphate standard solution (e.g., 1 mM KH₂PO₄)

-

Microplate reader

Procedure:

-

Prepare a series of phosphate standards by diluting the stock phosphate standard solution.

-

Add 50 µL of each standard and sample to the wells of a 96-well microplate.

-

Add 100 µL of the Working Solution to each well.

-

Incubate at room temperature for 10-30 minutes.

-

Measure the absorbance at 620-660 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the phosphate concentration of the samples by interpolating their absorbance values on the standard curve.

Protocol 4: Live-Cell RNA Imaging with Malachite Green Aptamer

Objective: To visualize a specific RNA molecule in living cells.

Materials:

-

Expression vector for the RNA of interest tagged with the Malachite Green Aptamer (MGA).

-

Mammalian cell line suitable for transfection.

-

Transfection reagent.

-

This compound (Malachite Green).

-

Live-cell imaging medium.

-

Fluorescence microscope.

Procedure:

-

Transfect the mammalian cells with the MGA-tagged RNA expression vector using a suitable transfection reagent.

-

Allow the cells to express the tagged RNA for 24-48 hours.

-

Prepare a stock solution of this compound.

-

On the day of imaging, dilute the this compound in live-cell imaging medium to a final concentration of 1-5 µM.

-

Replace the culture medium of the transfected cells with the this compound-containing medium.

-

Incubate for 15-30 minutes to allow the dye to enter the cells and bind to the MGA.

-

Wash the cells with fresh imaging medium to reduce background fluorescence.

-

Image the cells using a fluorescence microscope with appropriate filter sets for far-red fluorescence (Excitation ~620 nm, Emission ~680 nm).

Mechanism of Action: Inhibition of VEGFR-2 Signaling